

An In-depth Technical Guide to Methyl Erucate

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Compound of Interest

Compound Name: *Methyl erucate*

Cat. No.: *B153509*

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For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of **Methyl Erucate**, including its chemical identity, physical properties, and relevant biological context.

Chemical Identity and Synonyms

CAS Number: 1120-34-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Methyl erucate is the methyl ester of erucic acid, a monounsaturated omega-9 fatty acid.[\[5\]](#) It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Primary Synonyms:

- Erucic Acid Methyl Ester[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Methyl (Z)-docos-13-enoate[\[1\]](#)[\[7\]](#)
- Methyl cis-13-docosenoate[\[4\]](#)[\[8\]](#)

Other Identified Synonyms:

- (Z)-Erucic acid methyl ester[\[5\]](#)
- 13-Docosenoic acid, methyl ester, (Z)-

- Agnique ME 22U[5]
- Brassidic acid, methyl ester[3][5]
- C22:1
- C22:1 n9 cis
- cis-13-Docosenoic acid methyl ester
- Erucato di metile
- Méthyl érucate

Physicochemical Properties

A summary of the key quantitative data for **methyl erucate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₄₄ O ₂	[2][5][6]
Molecular Weight	352.59 g/mol	[2][5][6]
Appearance	Liquid	[2][5]
Melting Point	-1.16 to 1.20 °C	[2][3][5]
Boiling Point	221-222 °C at 5 Torr; 172-175 °C at 0.2 mm Hg	[2][3][5]
Density	0.870 g/mL at 20 °C	[2][3][5]
Refractive Index	1.456 at 20 °C	[2]
Flash Point	33 °C	[2][5]
Solubility	DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.15 mg/ml	[2]
LogP	9.320	[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure **methyl erucate** for research applications is not readily available in the reviewed literature, the general principles of its formation are well-established through transesterification or acid-catalyzed esterification of erucic acid.

General Protocol for Transesterification of Erucic Acid-Rich Oil

This method is commonly employed for biodiesel production and can be adapted for laboratory-scale synthesis.

Materials:

- Erucic acid-rich oil (e.g., high-erucic acid rapeseed oil)

- Methanol (CH₃OH)
- Alkali catalyst (e.g., potassium hydroxide - KOH or sodium hydroxide - NaOH)
- Anhydrous sodium sulfate
- Separatory funnel
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- Catalyst Preparation: Dissolve the alkali catalyst (e.g., 1% w/w of oil) in methanol. This reaction is exothermic and should be handled with care.
- Reaction Setup: Heat the erucic acid-rich oil in the reaction flask to the desired reaction temperature (typically 55-65°C).
- Transesterification Reaction: Add the methoxide solution to the heated oil while stirring vigorously. Continue the reaction under reflux for a specified period (e.g., 30-90 minutes).
- Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.
- Washing: Separate and wash the methyl ester layer with warm water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.
- Drying: Dry the methyl ester layer over anhydrous sodium sulfate.
- Purification: The resulting **methyl erucate** can be further purified by distillation under reduced pressure.

General Protocol for Acid-Catalyzed Esterification of Erucic Acid

This method is suitable for starting materials with high free fatty acid content.

Materials:

- Erucic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid - H₂SO₄)
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- Reaction Mixture: Combine erucic acid, an excess of methanol, and the acid catalyst (e.g., 1-2% w/w of erucic acid) in the reaction flask.
- Reaction: Heat the mixture to reflux temperature with constant stirring. The reaction time will vary depending on the desired conversion.
- Work-up: After cooling, the excess methanol can be removed by rotary evaporation. The remaining mixture can be dissolved in a non-polar solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
- Drying and Purification: The organic layer is then dried and the **methyl erucate** purified, typically by distillation.

Biological Context and Signaling Pathways

Methyl erucate, as a fatty acid methyl ester, is primarily involved in lipid metabolism. While specific signaling pathways directly initiated by **methyl erucate** are not extensively detailed in the available literature, its metabolic fate is intertwined with fundamental cellular energy regulation, particularly fatty acid β -oxidation and the signaling networks that control this process, such as those involving PPAR and AMPK.

Fatty Acid β -Oxidation

Fatty acids are a major source of energy for many cells. They are broken down in the mitochondria through a process called β -oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

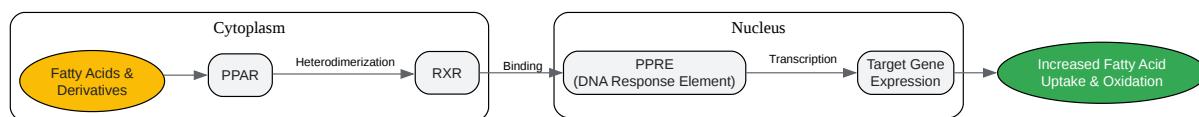


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Caption: Overview of the fatty acid β -oxidation pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.^[8] PPAR α , in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.^[9] While direct activation of PPARs by **methyl erucate** has not been explicitly demonstrated, as a fatty acid derivative, its metabolic products can influence PPAR activity.

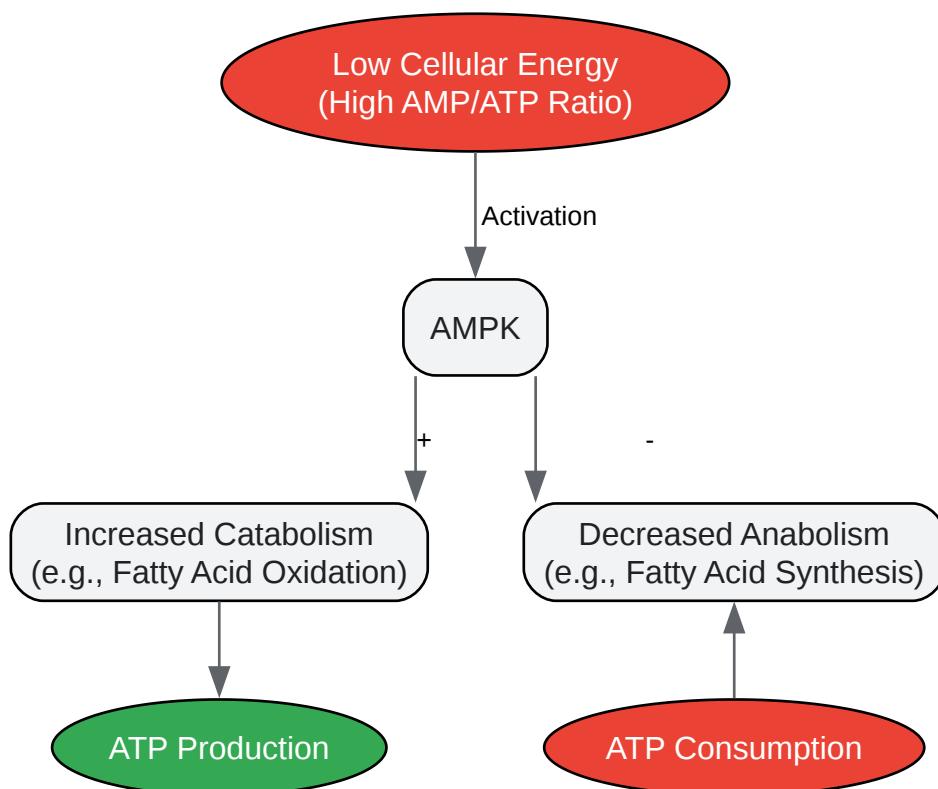


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Caption: Simplified PPAR signaling pathway in metabolic regulation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that is activated when the ratio of AMP to ATP increases, indicating a low energy state.^{[10][11]} Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP.^{[10][11][12]} The metabolism of fatty acids like erucic acid can influence the cellular energy status and thereby modulate AMPK activity.



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Caption: The role of AMPK as a cellular energy sensor.

Analytical Methods

The primary analytical method for the quantification of **methyl erucate** is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).^[1] For the analysis of erucic acid in various matrices, it is typically first converted to its methyl ester, **methyl erucate**, prior to GC analysis.^[1] This derivatization process improves the volatility and thermal stability of the analyte, making it suitable for GC.

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